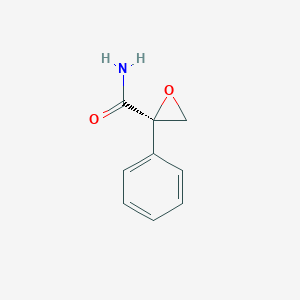
(2R)-2-phenyloxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-phenyloxirane-2-carboxamide, commonly known as phenyloxirane, is a chemical compound with a molecular formula of C9H9NO2. It is a chiral molecule, which means it has two enantiomers, (R)-phenyloxirane and (S)-phenyloxirane. Phenyloxirane has been studied extensively in the field of organic chemistry due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of phenyloxirane is not well understood, but it is believed to act as a nucleophile in various reactions. It has been shown to undergo ring-opening reactions with various electrophiles, including aldehydes, ketones, and imines.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of phenyloxirane. However, it has been shown to exhibit anticonvulsant activity in animal models, suggesting potential applications in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyloxirane has several advantages for use in lab experiments, including its high chemical stability and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Zukünftige Richtungen
There are several potential future directions for research on phenyloxirane, including the development of new synthetic methods and the exploration of its potential applications in the synthesis of pharmaceuticals and materials. Additionally, further research on its mechanism of action and potential therapeutic applications is warranted.
Synthesemethoden
Phenyloxirane can be synthesized through a variety of methods, including the reaction of phenylacetic acid with oxalyl chloride, followed by the addition of ammonia or a primary amine. Another method involves the reaction of phenylacetic acid with thionyl chloride, followed by the addition of sodium azide and reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Phenyloxirane has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a starting material for the synthesis of chiral amino acids, which are important building blocks for the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
154078-95-2 |
|---|---|
Produktname |
(2R)-2-phenyloxirane-2-carboxamide |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2R)-2-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C9H9NO2/c10-8(11)9(6-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)/t9-/m0/s1 |
InChI-Schlüssel |
IDYVJALWLWIABQ-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@](O1)(C2=CC=CC=C2)C(=O)N |
SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
Kanonische SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
Synonyme |
Oxiranecarboxamide, 2-phenyl-, (2R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



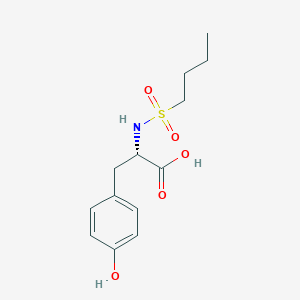
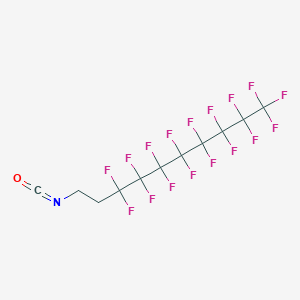
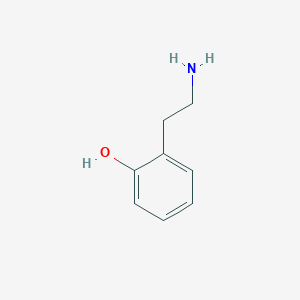
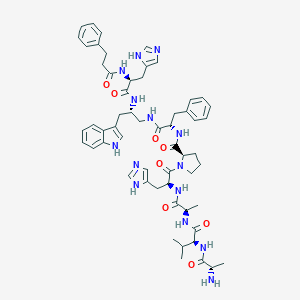
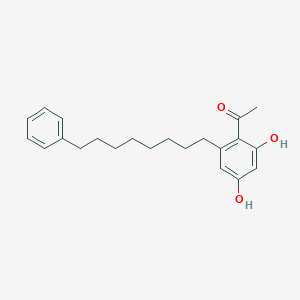
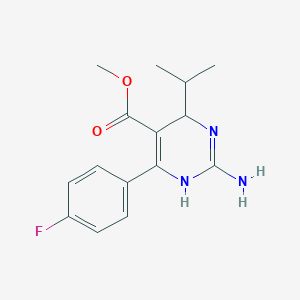
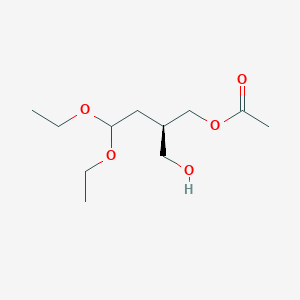
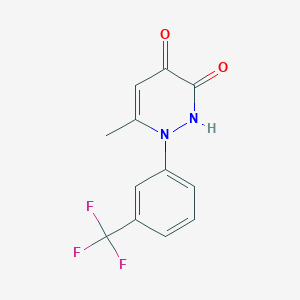
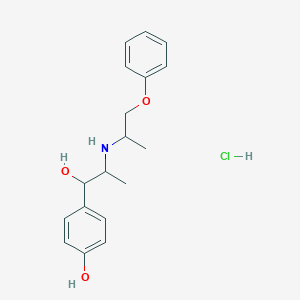
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
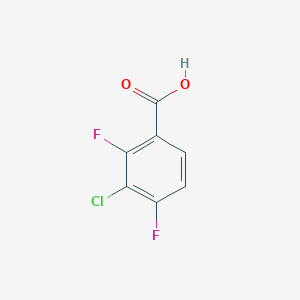
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
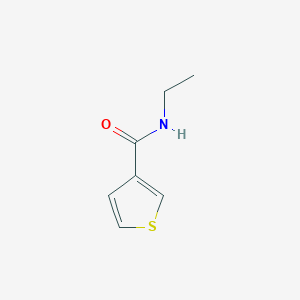
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)